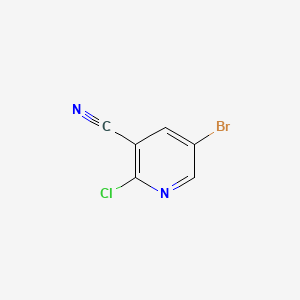
6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (6-BTHIQ-HCl) is an organic compound that is widely used in scientific research and laboratory experiments. It is a white crystalline solid, insoluble in water, and is commonly used as a coupling reagent in the synthesis of pharmaceuticals and other organic compounds. 6-BTHIQ-HCl is also known to have a variety of biochemical and physiological effects, which makes it a valuable tool for scientists and researchers. In
Scientific Research Applications
Synthesis and Chemical Properties
6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that has been investigated for its potential in various chemical synthesis processes. For example, Zlatoidský and Gabos (2009) described its synthesis through reductive amination of Schiff's bases, highlighting its role in the formation of complex organic compounds (Zlatoidský & Gabos, 2009). Additionally, Şahin et al. (2008) studied the bromination reaction of tetrahydroquinoline, leading to the synthesis of 6-bromo-1,2,3,4-tetrahydroquinoline derivatives, which demonstrates its versatility in creating various quinoline derivatives (Şahin et al., 2008).
Pharmaceutical Research
In pharmaceutical research, this compound and its derivatives have shown potential in various therapeutic areas. Azamatov et al. (2023) evaluated the local anesthetic activity and acute toxicity of a series of synthesized tetrahydroisoquinoline alkaloid derivatives, which includes studies related to this compound (Azamatov et al., 2023). Moreover, Mohler et al. (2006) discovered the antiglioma activity of certain tetrahydroisoquinoline (THI) derivatives, implying the potential use of these compounds in cancer therapy (Mohler et al., 2006).
Analgesic and Anti-Inflammatory Effects
Rakhmanova et al. (2022) studied the analgesic and anti-inflammatory effects of a derivative of this compound, demonstrating its potential in pain management and inflammation reduction (Rakhmanova et al., 2022).
Antimalarial Potential
The compound's derivatives have also been explored for their antimalarial properties. Hanna et al. (2014) synthesized and evaluated 1-aryl-6-hydroxy-tetrahydroisoquinoline analogues, showing moderate to high antiplasmodial activity, indicating the potential of these derivatives in treating malaria (Hanna et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . This suggests that 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride and its analogs may have potential applications in the development of new pharmaceuticals .
Properties
IUPAC Name |
6-bromo-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCAGQFPUZGNNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626581 | |
| Record name | 6-Bromo-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215798-19-9 | |
| Record name | 6-Bromo-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1291388.png)












![7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1291420.png)
